Thermal Degradation Kinetics: Shisonin vs. Malonylshisonin Under Heating
Under identical heating conditions, shisonin exhibits superior thermal stability compared to malonylshisonin, the predominant anthocyanin in Perilla extracts. While shisonin degradation follows first-order kinetics at pH 3 and 4, malonylshisonin has been identified as 'the most labile' pigment under heating [1]. This differential stability is critical for applications requiring thermal processing, as malonylshisonin degrades more rapidly, leading to accelerated color loss [2].
| Evidence Dimension | Thermal Stability (Relative Lability) |
|---|---|
| Target Compound Data | First-order degradation kinetics; measurable absorbance decrease at 98°C, pH 3-5 [1] |
| Comparator Or Baseline | Malonylshisonin: Identified as 'most labile' major pigment under heating in Perilla anthocyanin extracts [2] |
| Quantified Difference | Qualitative difference in stability hierarchy; malonylshisonin degrades more rapidly |
| Conditions | Aqueous buffer solutions; heating to 98-100°C; pH 3-5 range |
Why This Matters
For researchers requiring consistent anthocyanin concentration under thermal stress, shisonin offers a kinetically more stable alternative to malonylshisonin.
- [1] Suyama, K.; Tamate, M.; Adachi, S. Colour stability of shisonin, red pigment of a Perilla (Perilla ocimoides L. var. crispa Benth). Food Chemistry 1983, 10 (1), 69-77. View Source
- [2] Suyama, K.; Tamate, M.; Adachi, S. シソアントシアニン色素の安定性 (Stability of Shiso Anthocyanin Pigments). 日本食品工業学会誌 (Journal of Japanese Society of Food Science and Technology) 1983; summarized in CiNii Research. View Source
